molecular formula C24H32O6 B14066991 Armillol everninate CAS No. 102092-44-4

Armillol everninate

Cat. No.: B14066991
CAS No.: 102092-44-4
M. Wt: 416.5 g/mol
InChI Key: KIBURFBDQVFUHO-ZXSIQIRYSA-N
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Description

Armillol everninate is a compound belonging to the class of protoilludene-type sesquiterpene aryl esters. These compounds are synthesized exclusively by parasitic fungi of the genus Armillaria, which are globally distributed. This compound is characterized by its complex structure, which includes a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3,6,6,7b-tetramethyl-cyclobuta[e]indene moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of armillol everninate involves the isolation of a gene cluster from Armillaria gallica, which encodes protoilludene synthase and several cytochrome P450 monooxygenases. The pathway-committing step is catalyzed by protoilludene synthase, which converts Δ-6-protoilludene into protoilludene-8α-hydroxylase. This enzyme catalyzes the first committed step in the this compound pathway .

Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering, where the gene cluster encoding the necessary enzymes is introduced into a suitable host organism. This allows for the large-scale production of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Armillol everninate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, methoxy, and methyl groups.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the complex structure of the compound .

Major Products: The major products formed from these reactions include various derivatives of this compound, which retain the core structure but have modified functional groups. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

Armillol everninate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of protoilludene-type sesquiterpene aryl esters. In biology, it is studied for its antimicrobial and cytotoxic activities, making it a promising lead for the development of new antibiotics and anticancer drugs. In medicine, this compound is being investigated for its potential therapeutic applications. In industry, it is used in the development of bioactive natural products for various applications .

Mechanism of Action

The mechanism of action of armillol everninate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes involved in cellular processes. This leads to the disruption of essential cellular functions, resulting in antimicrobial and cytotoxic effects .

Comparison with Similar Compounds

Armillol everninate is unique among protoilludene-type sesquiterpene aryl esters due to its specific structural features and biological activities. Similar compounds include melleolides and armillyl orsellinates, which share the protoilludene core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its potent antimicrobial and cytotoxic activities, which make it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

102092-44-4

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate

InChI

InChI=1S/C24H32O6/c1-12-6-13(29-5)7-17(26)19(12)22(28)30-18-10-24(4)16-9-23(2,3)8-14(16)21(27)15(11-25)20(18)24/h6-7,14,16,18,21,25-27H,8-11H2,1-5H3/t14-,16+,18-,21+,24-/m1/s1

InChI Key

KIBURFBDQVFUHO-ZXSIQIRYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3(C2=C([C@H]([C@H]4[C@@H]3CC(C4)(C)C)O)CO)C)O)OC

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2CC3(C2=C(C(C4C3CC(C4)(C)C)O)CO)C)O)OC

Origin of Product

United States

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